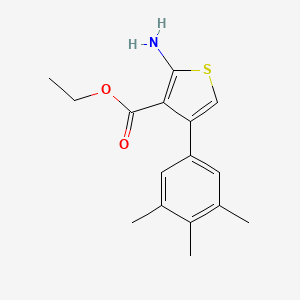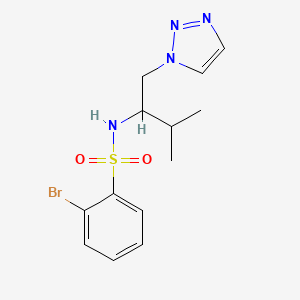
5-Chlor-N,N-Dimethylthiophen-2-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N,N-dimethylthiophene-2-carboxamide is an organic compound with the molecular formula C7H8ClNOS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Wissenschaftliche Forschungsanwendungen
5-chloro-N,N-dimethylthiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anti-inflammatory properties.
Materials Science: The compound is studied for its electronic properties and potential use in organic semiconductors and conductive polymers.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N,N-dimethylthiophene-2-carboxamide typically involves the chlorination of thiophene-2-carboxamide followed by N,N-dimethylation. One common method includes:
Chlorination: Thiophene-2-carboxamide is treated with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chlorine atom at the 5-position of the thiophene ring.
N,N-Dimethylation: The chlorinated intermediate is then reacted with dimethylamine (CH3)2NH under basic conditions to yield 5-chloro-N,N-dimethylthiophene-2-carboxamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and stringent quality control measures are essential to maintain consistency in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
5-chloro-N,N-dimethylthiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the amide group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like ammonia (NH3), thiols (RSH), or alkoxides (RO-) are used under basic or neutral conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dechlorinated products or modified amides.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Wirkmechanismus
The mechanism of action of 5-chloro-N,N-dimethylthiophene-2-carboxamide depends on its specific application:
Medicinal Chemistry: It may act by inhibiting specific enzymes or receptors, disrupting microbial cell walls, or modulating inflammatory pathways.
Materials Science: Its electronic properties are influenced by the conjugated thiophene ring and the electron-withdrawing chlorine atom, affecting its conductivity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-chloro-N-phenylthiophene-2-carboxamide: Similar structure but with a phenyl group instead of dimethylamine.
5-bromo-N,N-dimethylthiophene-2-carboxamide: Bromine atom instead of chlorine.
5-chloro-N,N-diethylthiophene-2-carboxamide: Diethylamine group instead of dimethylamine.
Uniqueness
5-chloro-N,N-dimethylthiophene-2-carboxamide is unique due to its specific combination of a chlorine atom and a dimethylamine group, which imparts distinct electronic and steric properties
Eigenschaften
IUPAC Name |
5-chloro-N,N-dimethylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNOS/c1-9(2)7(10)5-3-4-6(8)11-5/h3-4H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDISMUAEFLKTDV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(S1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-[(5-{[(2-chlorophenyl)methyl]sulfanyl}-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2354384.png)

![[(5-Methyl-1H-benzimidazol-2-yl)methoxy]-acetic acid](/img/structure/B2354387.png)

![2-((6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2354389.png)



![N-benzyl-2-(3-butyl-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetamide](/img/structure/B2354399.png)


![N-benzyl-2-((3-(2-chlorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-ethylacetamide](/img/structure/B2354403.png)

![N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2354407.png)
